molecular formula C12H14O4 B187863 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid CAS No. 207850-04-2

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Cat. No. B187863
CAS RN: 207850-04-2
M. Wt: 222.24 g/mol
InChI Key: WDSCTZOPHREENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The compound is a white solid in its physical form .


Synthesis Analysis

The compound was synthesized by the reaction of 2,2-Bis(hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst .


Molecular Structure Analysis

The compound has a monoclinic crystal structure with space group C2/c . The unit cell parameters are a = 32.6674 (8) Å, b = 6.0061 (2) Å, c = 23.2786 (6) Å, α = 90°, β = 103.368 (2)°, γ = 90°, and V = 4443.6 (2) Å3 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white solid . More detailed physical and chemical properties are not available in the current resources.

Mechanism of Action

The mechanism of action of MDPD is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has been found to be effective against a wide range of bacteria and cancer cells, including drug-resistant strains.
Biochemical and Physiological Effects:
MDPD has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. MDPD has also been found to have anti-inflammatory properties, which makes it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MDPD has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to its use. MDPD can be toxic in high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds that are commonly used in research.

Future Directions

There are a number of future directions for research on MDPD. One potential area of research is the development of new antibiotics based on MDPD. Another potential area of research is the use of MDPD in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MDPD and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method has been well established, and it has been found to have antimicrobial and anti-inflammatory properties, as well as potential applications in the treatment of cancer and other diseases. While there are some limitations to its use, further research is needed to fully understand its potential applications and to develop new compounds based on MDPD.

Scientific Research Applications

MDPD has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial properties, which makes it a potential candidate for use in the development of new antibiotics. MDPD has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCTZOPHREENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351608
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207850-04-2
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

435 g of benzaldehyde and 550 g 2,2-bis(hydroxymethyl)propanoic acid were allowed to react in the presence of a small amount of p-toluenesulphonic acid. The reaction was under stirring carried out at room temperature followed by heating to 40° C. under a low pressure (15 mm Hg). Yielded product was then dissolved in a mixture of 8000 ml aqueous sodium hydrogencarbonate (0.54M) and 2500 ml of diethyl ether. The aqueous phase was now washed with diethyl ether and acidified with 800 g of tartaric acid. The precipitate was collected and washed with water. Obtained product was finally recrystallized from ethanol/ethyl acetate to yield 745 g of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8000 mL
Type
solvent
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Synthesis of benzylidene protected 2,2-bis(hydroxymethyl)-propanoic acid, that is the acetal of benzaldehyde and 2,2-bis(hydroxymethyl)propanoic acid, yielding 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a round bottom flask was added sequentially 3-hydroxy-2-hydroxymethyl-2-methyl-propionic acid (10.0 g, 74.5 mmol), acetone (75.0 mL), benzaldehyde dimethyl acetal (17.02 g, 111.0 mmol) and para-toluenesulfonic acid monohydrate (0.71 g, 3.7 mmol). The resulting mixture was stirred at ambient temperature for 4 h and then filtered. The filter cake was rinsed with cold acetone and dried under vacuum to give the title compound as a white solid. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7.46-7.48 (m, 2H), 7.34-7.36 (m, 3H), 5.49 (s, 1H), 4.65 (d, J=10.8 Hz, 2H), 3.70 (d, J=11.4 Hz, 2H), 1.11 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.02 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 4
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Q & A

A: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid crystallizes in the monoclinic crystal system with the space group C2/c. The unit cell dimensions are a = 32.6674(8) Å, b = 6.0061(2) Å, c = 23.2786(6) Å, and the angles are α = 90°, β = 103.368(2)°, γ = 90°. The unit cell volume is 4443.6(2) Å3, and it contains 16 molecules (Z = 16) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.